Elevated Lipophilicity (logP) Drives Differential Solubility and Membrane Permeability Compared to N-Methyl and N-H Analogs
The computed logP of N-Ethyl-1-methylpyrrole-2-carboxamide (1.1657) is 0.34 to 0.39 units higher than that of the N-methyl analog N-Methyl-1-methylpyrrole-2-carboxamide (0.77560) and the des-ethyl analog 1-Methylpyrrole-2-carboxamide (0.82430), representing a substantial increase in lipophilicity imparted by the N-ethyl substitution [1].
| Evidence Dimension | Computed logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.1657 (N-Ethyl-1-methylpyrrole-2-carboxamide) [1] |
| Comparator Or Baseline | logP = 0.77560 (N-Methyl-1-methylpyrrole-2-carboxamide) ; logP = 0.82430 (1-Methylpyrrole-2-carboxamide) |
| Quantified Difference | ΔlogP = +0.39 (vs. N-Methyl analog); ΔlogP = +0.34 (vs. des-ethyl analog) |
| Conditions | Computed logP values from public databases (AMBINTER, ChemSrc); method consistency not guaranteed but provides rank-order comparison. |
Why This Matters
The higher logP of N-Ethyl-1-methylpyrrole-2-carboxamide directly affects its aqueous solubility, organic-phase partitioning during synthesis, and predicted passive membrane permeability, making it advantageous for applications where increased lipophilicity is required relative to N-methyl or N-H analogs.
- [1] AMBINTER. AMB22001194: 1H-Pyrrole-2-carboxamide, N-ethyl-1-methyl-. Computed logP: 1.1657. View Source
